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1H-Indazole-3-sulfonamide, 4-bromo-

Cat. No.: B15268593
M. Wt: 276.11 g/mol
InChI Key: KRTSBVRNQQPALY-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Heterocyclic Chemistry and Medicinal Chemistry

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This scaffold exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. nih.gov While indazole derivatives are rare in nature, they have garnered immense interest in synthetic and medicinal chemistry due to their wide array of pharmacological activities. nih.govresearchgate.net

Indazole-containing compounds are recognized as "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the development of numerous indazole-based therapeutic agents that have entered clinical trials or are already on the market. nih.govnih.gov The broad spectrum of biological activities associated with the indazole nucleus includes:

Anticancer: A significant number of indazole derivatives have been investigated as potent anticancer agents. rsc.org They often function as kinase inhibitors, targeting enzymes like VEGFR-2, Aurora kinase A, and p21-activated kinase 1 (PAK1), which are crucial for tumor growth and proliferation. nih.govnih.gov Marketed anticancer drugs such as Axitinib, Pazopanib, and Niraparib feature the indazole core. rsc.org

Anti-inflammatory: The indazole moiety is a key component in a number of compounds exhibiting anti-inflammatory properties. nih.gov

Antimicrobial: Researchers have synthesized various indazole derivatives that show promise as antibacterial and antifungal agents. nih.govnih.gov For instance, certain 4-bromo-1H-indazole derivatives have been designed as inhibitors of the bacterial cell division protein FtsZ. nih.gov

Antiviral: The indazole scaffold has been incorporated into molecules with anti-HIV activity. nih.govresearchgate.net

Neurological Applications: Indazole derivatives have been explored for the treatment of neurological disorders and chronic pain. nih.gov

The synthetic versatility of the indazole ring system allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity. austinpublishinggroup.comorganic-chemistry.org This adaptability makes the indazole scaffold a valuable building block in the creation of novel bioactive compounds. nih.gov

Role of Sulfonamide Functionality in Bioactive Molecules

The sulfonamide functional group (-SO₂NH₂ or -SO₂NHR) is a cornerstone in medicinal chemistry, first rising to prominence with the discovery of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.org While their initial application was in combating bacterial infections, the role of sulfonamides has since expanded dramatically, and they are now integral components of a wide range of therapeutic agents. nih.goveurekaselect.comajchem-b.comresearchgate.net

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. wikipedia.orgnumberanalytics.com Since humans obtain folic acid from their diet, this pathway can be selectively targeted in bacteria, leading to a bacteriostatic effect that inhibits bacterial growth and proliferation. wikipedia.orgnumberanalytics.com

Beyond their antibacterial properties, sulfonamides exhibit a diverse array of pharmacological activities, including: eurekaselect.comepa.gov

Anticancer: Many modern anticancer drugs, such as Pazopanib, Dabrafenib, and Vemurafenib, incorporate a sulfonamide group. researchgate.net This functionality can contribute to the molecule's ability to inhibit key enzymes in cancer signaling pathways, such as carbonic anhydrase. ajchem-b.comresearchgate.net

Anti-inflammatory: Sulfonamide-containing drugs are used to treat inflammatory conditions. openaccesspub.org

Antiviral: The sulfonamide moiety is found in various compounds investigated for their antiviral properties. eurekaselect.com

Other Therapeutic Uses: The versatility of the sulfonamide group is further demonstrated by its presence in diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and hypoglycemic agents. wikipedia.orgopenaccesspub.org

The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to be synthetically modified make it a valuable functional group in the design of new bioactive molecules with improved efficacy and reduced toxicity. eurekaselect.comresearchgate.net

Overview of Research Trajectories for Halogenated Indazole Derivatives

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a drug molecule is a common strategy in medicinal chemistry to modulate its properties. In the context of indazole derivatives, halogenation can significantly influence the compound's biological activity, metabolic stability, and pharmacokinetic profile.

Research into halogenated indazole derivatives has explored various aspects:

Enhanced Potency: The presence of a halogen atom can enhance the inhibitory potency of indazole derivatives. For example, studies on indazole-based kinase inhibitors have shown that the inclusion of a halogen atom is often crucial for high activity. nih.gov

Site of Action: The position of the halogen on the indazole ring is critical. For instance, 4-bromo-1H-indazole has been used as a starting material for the synthesis of novel antibacterial agents that act as FtsZ inhibitors. nih.gov The bromine atom at the 4-position appears to be important for the observed activity.

Synthetic Handles: Halogenated indazoles, particularly bromo and iodo derivatives, are valuable intermediates in organic synthesis. chim.it The halogen atom serves as a "handle" for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of a wide range of other functional groups. nih.govrsc.org This enables the creation of diverse libraries of indazole derivatives for biological screening.

Modulation of Physicochemical Properties: Halogenation can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Recent research has focused on developing efficient and regioselective methods for the halogenation of the indazole scaffold. chim.itnih.gov For example, methods for the direct and regioselective C7-bromination of 4-substituted 1H-indazoles have been developed, providing a pathway to new C7-arylated derivatives. nih.gov The synthesis of compounds like 5-bromo-4-fluoro-1H-indazole highlights the interest in poly-halogenated indazoles for further chemical exploration. google.com

Data Tables

Table 1: Properties of 4-Bromo-1H-indazole

PropertyValueSource
Molecular Formula C₇H₅BrN₂ sigmaaldrich.comnih.gov
Molecular Weight 197.03 g/mol sigmaaldrich.comnih.gov
Appearance Brown to off-white solid/powder sigmaaldrich.comchemicalbook.com
Melting Point 160-167 °C sigmaaldrich.comchemicalbook.com
CAS Number 186407-74-9 sigmaaldrich.comnih.gov

Table 2: Biological Activities of Indazole and Sulfonamide Scaffolds

Scaffold/FunctionalityKey Biological ActivitiesExamples of Drug Classes/TargetsSources
Indazole Anticancer, Anti-inflammatory, Antimicrobial, Antiviral, NeurologicalKinase inhibitors, FtsZ inhibitors nih.govresearchgate.netnih.govnih.govrsc.orgnih.gov
Sulfonamide Antibacterial, Anticancer, Anti-inflammatory, Antiviral, DiureticDHPS inhibitors, Carbonic anhydrase inhibitors wikipedia.orgnih.goveurekaselect.comajchem-b.comresearchgate.netnumberanalytics.comopenaccesspub.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3O2S B15268593 1H-Indazole-3-sulfonamide, 4-bromo-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3O2S

Molecular Weight

276.11 g/mol

IUPAC Name

4-bromo-2H-indazole-3-sulfonamide

InChI

InChI=1S/C7H6BrN3O2S/c8-4-2-1-3-5-6(4)7(11-10-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)

InChI Key

KRTSBVRNQQPALY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1h Indazole 3 Sulfonamide, 4 Bromo and Its Analogues

General Synthetic Routes for 1H-Indazole Derivatives

The synthesis of the 1H-indazole core can be achieved through various strategies, often involving cyclization reactions of appropriately substituted aromatic precursors. Common methods include:

From o-Aminobenzonitriles: A versatile approach involves the reaction of o-aminobenzonitriles with organometallic reagents to form ketimine intermediates, which then undergo copper(II)-acetate-mediated N-N bond formation and cyclization to yield 1H-indazoles. mdpi.com This method utilizes oxygen as the sole oxidant. mdpi.com

From 2-Halobenzonitriles: Substituted 3-aminoindazoles can be prepared from 2-halobenzonitriles through a copper-catalyzed reaction with hydrazine (B178648) carboxylic esters or N'-arylbenzohydrazides. organic-chemistry.org This process involves a cascade of coupling and condensation reactions. organic-chemistry.org Alternatively, a two-step procedure from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org

From Arynes and Hydrazones: A [3+2] annulation approach between arynes and hydrazones provides a direct route to the 1H-indazole skeleton. organic-chemistry.org This method can utilize both N-tosylhydrazones and N-aryl/alkylhydrazones under varying conditions to produce a range of indazole derivatives. organic-chemistry.org

Reductive Cyclization of o-Nitrobenzylamines: The Cadogan reductive cyclization offers a mild and efficient one-pot synthesis of 2H-indazoles from o-nitrobenzaldehydes and amines. organic-chemistry.org The initially formed ortho-imino-nitrobenzene undergoes reductive cyclization, typically promoted by a phosphine (B1218219) reagent like tri-n-butylphosphine, to afford the indazole product. organic-chemistry.org

A variety of other methods have also been developed, including rhodium-catalyzed amination using anthranil (B1196931) as the aminating agent and palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. nih.gov

Targeted Synthesis of 4-Bromo-1H-Indazole Core Structures

The introduction of a bromine atom at the C-4 position of the indazole ring is a key step in the synthesis of the target compound. This can be achieved through several approaches:

Direct Bromination: While direct bromination of the indazole ring can be challenging due to the potential for multiple halogenations and lack of regioselectivity, specific conditions can favor C-4 substitution.

Synthesis from Brominated Precursors: A more controlled approach involves starting with a precursor that already contains the bromine atom at the desired position. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been achieved from 2,6-dichlorobenzonitrile (B3417380) via a regioselective bromination followed by cyclization with hydrazine. chemrxiv.org This highlights the strategy of incorporating the halogen substituent early in the synthetic sequence. A series of novel 4-bromo-1H-indazole derivatives were synthesized as potential FtsZ inhibitors, indicating established routes to this core structure. nih.gov

Starting MaterialReagents and ConditionsProductReference
2,6-dichlorobenzonitrile1. Regioselective bromination 2. Hydrazine7-bromo-4-chloro-1H-indazol-3-amine chemrxiv.org
3,5-difluoroanisole1. α,α-dichloromethyl methyl ether, TiCl4 2. Hydroxylamine-O-sulfonic acid 3. Cyclization6-fluoro-1H-indazole acs.org

Sulfonamide Linkage Formation Techniques

The formation of the sulfonamide linkage at the C-3 position is a critical transformation. However, direct sulfonylation at C-3 can be complex. More commonly, a 3-aminoindazole intermediate is utilized, followed by reaction with a sulfonyl chloride. Alternatively, the sulfonamide group can be introduced at other positions, such as N-1.

Key techniques include:

Reaction of Amines with Sulfonyl Chlorides: This is the most traditional and widely used method for forming sulfonamides. nih.gov It involves the reaction of a primary or secondary amine with a sulfonyl chloride, often in the presence of a base to neutralize the HCl byproduct. ekb.eg

Late-Stage Sulfonamide Formation: A modern approach allows for the conversion of primary sulfonamides into sulfonyl chlorides using activating agents like pyrylium (B1242799) salts (Pyry-BF4). nih.gov This enables the subsequent reaction with a variety of nucleophiles to form diverse sulfonamide derivatives under mild conditions. nih.gov

Metal-Catalyzed Sulfonamidation: Various metal catalysts, including zinc oxide nanoparticles, have been employed for the chemo-selective synthesis of sulfonamides, offering advantages such as reusability and solvent-free conditions. ekb.eg

Sulfonylation at the N-1 Position: The sulfonylation of 5-nitroindazole (B105863) with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of sodium hydride leads to the exclusive formation of the N-1 sulfonated product. mdpi.comrawdatalibrary.net

ReactantsReagents and ConditionsProduct TypeReference
Primary/Secondary Amine + Sulfonyl ChlorideBase (e.g., pyridine)Sulfonamide ekb.eg
Primary Sulfonamide + NucleophilePyry-BF4, MgCl2, tBuOHDiversified Sulfonamides nih.gov
5-Nitroindazole + 2-chloro-5-methoxybenzene-1-sulfonyl chlorideNaH, DMFN-1 Indazole Sulfonamide mdpi.comrawdatalibrary.net

Regioselective Functionalization of the Indazole Ring System

Further derivatization of the 1H-Indazole-3-sulfonamide, 4-bromo- scaffold allows for the exploration of structure-activity relationships. Regioselective functionalization at various positions of the indazole ring is crucial for creating a library of analogues.

The C-4 position of the indazole ring, while less reactive than other positions, can be functionalized through several methods:

Directed C-H Functionalization: The use of directing groups has been instrumental in achieving regioselective C-H functionalization at the C-4 position of indole (B1671886) systems, a related heterocyclic structure. nih.govrsc.org For example, a pivaloyl directing group at the C-3 position of indole can facilitate palladium-catalyzed C-4 arylation. nih.gov Similar strategies could potentially be adapted for indazoles.

Metal-Mediated Arylation: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are a powerful tool for introducing aryl groups. The reaction of 4-bromo-1H-indazole with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base can lead to C-4 arylated products. ambeed.com

The N-1 position of the indazole ring is a common site for functionalization, and its substitution can significantly influence the biological activity of the molecule.

N-Alkylation: The alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. However, reaction conditions can be optimized for regioselectivity. A two-step process involving the formation of an enamine with an aldehyde followed by hydrogenation has been shown to be highly selective for N-1 alkylation. nih.govrsc.orgrsc.org This method is robust and scalable. nih.govrsc.orgrsc.org The choice of base and solvent also plays a critical role in determining the N-1/N-2 ratio in direct alkylation reactions. nih.gov

N-Acylation: Selective N-1 acylation of indazoles can be achieved electrochemically by reducing the indazole to its anion followed by reaction with an acid anhydride. organic-chemistry.org

N-Arylation: Copper-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides can be used to synthesize N-1-aryl-1H-indazoles. organic-chemistry.org

Reaction TypeReagents and ConditionsProductKey FeatureReference
N-AlkylationIsobutyraldehyde, then H2, Pt/CN-1-isobutyl-indazoleHigh N-1 selectivity nih.govrsc.orgrsc.org
N-AcylationElectrochemical reduction, then acid anhydrideN-1-acyl-indazoleSelective N-1 functionalization organic-chemistry.org
N-ArylationN-acyl-N'-substituted hydrazines, aryl iodides, CuIN-1-aryl-1H-indazoleRegioselective arylation organic-chemistry.org

The C-3 position of the indazole ring is a key site for introducing diversity, and its functionalization is well-explored.

Halogenation: The introduction of a halogen, such as iodine or bromine, at the C-3 position serves as a handle for further cross-coupling reactions. chim.it 3-Iodoindazoles can be obtained by treating the corresponding indazole with iodine and a base like potassium hydroxide (B78521) in DMF. chim.it N-bromosuccinimide (NBS) is widely used for the regioselective bromination at the C-3 position. chim.it

Suzuki-Miyaura Cross-Coupling: 3-Iodo-1H-indazole is a versatile precursor for introducing aryl or heteroaryl groups at the C-3 position via Suzuki-Miyaura cross-coupling with organoboronic acids, often catalyzed by palladium complexes. mdpi.comresearchgate.net

Formation of 3-Aminoindazoles: As mentioned previously, 3-aminoindazoles are crucial intermediates. They can be synthesized from 2-bromobenzonitriles via a palladium-catalyzed arylation followed by cyclization. organic-chemistry.org The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in some kinase inhibitors. mdpi.comnih.gov

Derivatization of the Sulfonamide Nitrogen

The sulfonamide group presents a key handle for derivatization, influencing the physicochemical properties and biological activity of the resulting compounds. N-alkylation and N-arylation of the sulfonamide nitrogen are common strategies to introduce a variety of substituents.

N-Alkylation: The direct alkylation of the sulfonamide nitrogen can be achieved using various alkylating agents under basic conditions. The choice of base and solvent system is crucial for achieving high yields and regioselectivity, particularly when considering the potential for alkylation at the indazole nitrogen atoms (N1 and N2). nih.govresearchgate.net While direct alkylation of the sulfonamide is a common approach, alternative methods such as the Mitsunobu reaction can also be employed, although this may lead to different regiochemical outcomes at the indazole ring. nih.gov

N-Arylation: The introduction of aryl groups at the sulfonamide nitrogen can be accomplished through several methods. Copper-catalyzed N-arylation of sulfonamides using arylboronic acids represents a mild and general approach. nih.gov Transition-metal-free methods have also been developed, utilizing o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to achieve N-arylation under mild conditions. acs.orgnih.gov These methods offer the advantage of avoiding potentially toxic heavy metals and can tolerate a wide range of functional groups. acs.orgnih.gov

The table below summarizes various N-alkylation and N-arylation reactions of sulfonamides, highlighting the diversity of achievable derivatives.

EntryReactant 1 (Sulfonamide)Reactant 2 (Alkylating/Arylating Agent)Catalyst/ReagentProductReference
1Solid-supported sulfonamideArylboronic acidCopper acetate, triethylamineN-Arylsulfonamide nih.gov
2Sulfonamideo-Silylaryl triflateCesium fluoride (CsF)N-Arylsulfonamide acs.orgnih.gov
3IndazoleAlkyl 2,2,2-trichloroacetimidateTrifluoromethanesulfonic acid or Copper(II) triflateN2-Alkyl-2H-indazole organic-chemistry.org
41H-IndazoleAlkyl bromideSodium hydride in tetrahydrofuranN1-Alkylindazole nih.gov

Advanced Coupling Reactions for Diversification

The bromine atom at the C4 position of 1H-indazole-3-sulfonamide serves as a versatile anchor point for introducing molecular diversity through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly versatile and tolerates a broad range of functional groups, making it ideal for the late-stage functionalization of complex molecules. wikipedia.orgrsc.org For 4-bromo-1H-indazole derivatives, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the C4 position. rsc.orgnih.govnih.gov The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction efficiency and yield. nih.govnih.govresearchgate.net For instance, the use of catalysts like Pd(dppf)Cl2 or systems employing ligands such as SPhos and XPhos has proven effective for the coupling of bromoindazoles. nih.govnih.gov Microwave irradiation has also been shown to accelerate Suzuki-Miyaura couplings of bromoindazoles. researchgate.net

The following table showcases the application of Suzuki-Miyaura coupling for the diversification of bromoindazole derivatives.

EntryBromoindazole DerivativeBoronic AcidCatalyst SystemProductYieldReference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2, K2CO31-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazoleHigh nih.gov
23-BromoindazolePhenylboronic acidPd(PPh3)4, Cs2CO33-Phenyl-1H-indazoleModerate researchgate.net
37-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidPd catalyst, base7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazoleGood nih.gov
44-Bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh3)4, Na2CO34-Phenyl-6H-1,2-oxazine82% nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction provides a powerful method for the vinylation of aryl halides. In the context of 4-bromo-1H-indazole-3-sulfonamide, the Heck reaction can be employed to introduce various alkenyl groups at the C4 position. beilstein-journals.org The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand. beilstein-journals.orgnih.gov The development of phosphine-free catalyst systems and the use of techniques like high-speed ball-milling have improved the efficiency and chemoselectivity of the Heck reaction for bromoindazoles. beilstein-journals.org

Nucleophilic substitution reactions are fundamental in organic synthesis and can be applied to the indazole core to introduce a variety of functional groups. While the C4-bromo substituent is primarily amenable to cross-coupling, nucleophilic substitution can occur at other positions or on derivatives of the indazole ring. For instance, nucleophilic attack on activated indazole derivatives can lead to the formation of new C-N, C-O, and C-S bonds. nih.gov Additionally, intramolecular nucleophilic substitution reactions are key steps in certain indazole ring-closure methodologies. nih.gov

Development of Practical and Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale production requires the development of practical and scalable protocols. For indazole derivatives, this involves optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. nih.gov Key considerations include the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and developing robust purification methods. nih.gov

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in 4-bromo-1H-indazole-3-sulfonamide, while 2D techniques like NOESY can reveal through-space correlations, further confirming the substitution pattern.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In a typical spectrum of an indazole-sulfonamide derivative, distinct signals are expected for the aromatic protons on the indazole ring, the proton on the indazole nitrogen (N-H), and the protons of the sulfonamide group (NH₂). researchgate.net The aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The proton of the sulfonamide group (SO₂NH) is expected to appear as a singlet at a higher chemical shift. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the seven carbon atoms of the bromo-indazole core. The carbon atom bearing the bromine (C-4) would be influenced by the halogen's electron-withdrawing effect, and its chemical shift would be a key indicator of the substitution site. The signals for the carbon atoms in the benzene (B151609) and pyrazole (B372694) portions of the indazole ring would appear in the aromatic region (typically δ 110-150 ppm). researchgate.netrsc.org

2D-NOESY Spectroscopy: Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is instrumental in confirming the spatial proximity of atoms that are not directly bonded. For 4-bromo-1H-indazole-3-sulfonamide, a NOESY experiment would be crucial to unequivocally confirm the regiochemistry. Specifically, a cross-peak between the N-H proton of the indazole ring (at position 1) and a proton at either position 7 or the sulfonamide group at position 3 would help establish the tautomeric form and the orientation of the side chain. Currently, specific 2D-NOESY data for this compound is not available in published literature.

The following table represents plausible, representative NMR data based on the analysis of related structures. Actual experimental values may vary.

Interactive Table: Representative NMR Data (¹H, ¹³C) for 4-bromo-1H-indazole-3-sulfonamide
Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H5~7.40 (d)-
H6~7.60 (t)-
H7~7.90 (d)-
NH (Indazole)~13.5 (br s)-
NH₂ (Sulfonamide)~8.80 (s)-
C3-~145.0
C4-~115.0
C5-~125.0
C6-~130.0
C7-~122.0
C3a-~140.0
C7a-~120.0

Mass Spectrometry (MS) for Molecular Formula Confirmation (EI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with various fragment ions. The fragmentation pattern provides valuable structural information. For 4-bromo-1H-indazole-3-sulfonamide (C₇H₆BrN₃O₂S), the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass measurement from HRMS would be used to confirm the molecular formula C₇H₆BrN₃O₂S. researchgate.net

The following table presents the expected mass spectrometry data.

Interactive Table: Mass Spectrometry Data for 4-bromo-1H-indazole-3-sulfonamide
Technique Parameter Expected Value
HRMSMolecular FormulaC₇H₆BrN₃O₂S
Calculated Exact Mass289.9419 (for ⁷⁹Br) / 291.9398 (for ⁸¹Br)
EI-MSMolecular Ion (M⁺)m/z 290 and 292 (isotopic peaks)
Key Fragmentm/z 211 [M-SO₂NH₂]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-bromo-1H-indazole-3-sulfonamide would show characteristic absorption bands for the N-H and S=O bonds. The sulfonamide group is characterized by two distinct stretching vibrations for the S=O bond (asymmetric and symmetric) typically found in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the indazole ring and the sulfonamide NH₂ group would be expected in the range of 3200-3400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in the molecule. The fused aromatic system of the bromo-indazole core would give rise to characteristic π → π* transitions. Specific UV-Vis absorption data for 4-bromo-1H-indazole-3-sulfonamide is not currently detailed in the literature.

The following table summarizes the expected characteristic IR absorption frequencies.

Interactive Table: Key IR Absorption Bands for 4-bromo-1H-indazole-3-sulfonamide
Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (Indazole)Stretching~3300
N-H (Sulfonamide)Stretching~3350 and ~3250 (asymmetric and symmetric)
C=C (Aromatic)Stretching~1600-1450
S=O (Sulfonamide)Asymmetric Stretching~1320
S=O (Sulfonamide)Symmetric Stretching~1150
S-N (Sulfonamide)Stretching~900
C-BrStretching~600-500

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. An X-ray crystallographic analysis of 4-bromo-1H-indazole-3-sulfonamide would confirm the connectivity and regiochemistry of the atoms, establish the planarity of the indazole ring system, and reveal the conformation of the sulfonamide group relative to the ring. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces that stabilize the solid-state structure. To date, no single-crystal X-ray diffraction studies for 4-bromo-1H-indazole-3-sulfonamide have been reported in the scientific literature.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on 4-bromo-1H-indazole-3-sulfonamide are not available in the reviewed literature, research on related indazole derivatives provides insights into how such analyses are performed and the nature of the expected findings.

DFT calculations are employed to elucidate the electronic structure of indazole derivatives, which is crucial for understanding their stability and reactivity. For instance, studies on 3-carboxamide indazoles have utilized DFT to explore their electronic properties. dntb.gov.ua The distribution of electron density, molecular orbitals, and electrostatic potential are key aspects of these investigations.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide detailed information about charge distribution and intramolecular interactions. In a study on methyl 5-bromo-1H-indazole-3-carboxylate, NBO analysis was used to calculate partial charges and Fukui indices to support proposed reaction mechanisms for N1- and N2-alkylation. nih.gov These parameters help in identifying the most reactive sites within a molecule.

Global reactivity descriptors, which can be derived from DFT calculations, offer valuable insights into the chemical reactivity of molecules. For some 3-carboxamide indazoles, these parameters have been calculated to understand their electronic structure and reactivity profiles. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

In studies of novel 3-carboxamide indazole derivatives, DFT calculations were used to determine the HOMO-LUMO energy gaps. researchgate.netrsc.org For example, among a series of synthesized compounds, some derivatives were identified as having the most substantial HOMO-LUMO energy gap, suggesting greater stability. rsc.org Similarly, in another study, a particular compound exhibited a distinctly low energy gap, indicating exceptional electronic properties. dntb.gov.ua The relative stability of substituted imidazoles has also been evaluated based on the energy gap between their frontier molecular orbitals.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically associated with lone pairs of electrons and attractive for electrophiles) and positive potential (associated with atomic nuclei and attractive for nucleophiles).

For some 3-carboxamide indazoles, MEP mapping has been used to elucidate the electronic structure of the molecules. dntb.gov.ua These maps provide a visual representation of the electron density distribution, highlighting the regions most likely to be involved in intermolecular interactions. Analysis of charge distributions in Zantrin ZZ3 derivatives, which are FtsZ inhibitors, has also been performed to understand their interactions with the target protein. nih.gov

DFT calculations can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the structural characterization of newly synthesized compounds by comparing the calculated spectra with experimental data.

For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used for the structural optimization and spectroscopic evaluation of phytochemicals. dntb.gov.ua The calculated geometric structure can then be supported by experimental techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. dntb.gov.ua In the synthesis of novel indazole derivatives, spectroscopic methods including ¹H NMR, ¹³C NMR, and IR are used to characterize the compounds, and these experimental findings can be correlated with DFT-predicted values. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is widely used to predict binding modes and affinities, providing insights into the molecular basis of a ligand's biological activity.

Molecular docking simulations have been extensively used to study the interactions of indazole derivatives with various enzyme active sites.

FtsZ: The filamentous temperature-sensitive protein Z (FtsZ) is a crucial bacterial cell division protein and a promising antibiotic target. nih.govresearchgate.net A study on novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors reported their synthesis and antibacterial activity. yidu.edu.cn While detailed docking scores were not provided in the abstract, the study indicated that some of these compounds displayed moderate inhibition of cell division. yidu.edu.cn Other computational studies have focused on identifying FtsZ inhibitors by docking various compounds into its binding sites, including the GTP binding site and an inter-domain cleft. nih.govresearchgate.net For instance, derivatives of Zantrin ZZ3 were docked to the ZZ3 binding site in FtsZ to investigate their binding properties. nih.gov

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an important target in cancer immunotherapy. nih.gov A study discovered that 1H-indazole is a novel pharmacophore with potent IDO1 inhibitory activity. nih.gov Molecular docking of 1H-indazole derivatives showed effective interactions with the ferrous ion of heme and key hydrophobic residues in the active site. nih.gov Notably, the substance 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol was part of this investigation, highlighting the relevance of the bromo-indazole scaffold for IDO1 inhibition. nih.gov

PAK1, MAPK1, and other Kinases: Indazole derivatives have been investigated as inhibitors of various kinases involved in cell signaling and cancer progression. Molecular docking studies of indazole-based sulfonamides with Mitogen-Activated Protein Kinase 1 (MAPK1) suggested a strong binding affinity, indicating their potential as cancer treatments. mdpi.comsciprofiles.com For example, one synthesized indazole-sulfonamide showed a binding energy of -7.55 Kcal/mol with MAPK1. mdpi.com Docking of N-(1H-indazol-6-yl)benzenesulfonamide derivatives into Polo-like kinase 4 (PLK4) showed that the indazole core forms crucial hydrogen bonds with hinge region amino acids. nih.gov Indazole derivatives have also been evaluated as inhibitors of Janus kinase (JAK) proteins, with docking analysis performed against JAK-3. nih.gov

α-Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes. nih.gov Several studies have reported the synthesis of indazole derivatives and their evaluation as α-glucosidase inhibitors, often supported by molecular docking. nih.gov While not specifically mentioning 4-bromo-1H-indazole-3-sulfonamide, these studies demonstrate that indazole derivatives can effectively bind to the active site of α-glucosidase. nih.govresearchgate.netmdpi.com For instance, certain indazole derivatives showed inhibitory potential comparable to the standard drug acarbose. nih.gov

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein and a target for cancer therapy. nih.govqub.ac.uk A series of indazole-acylsulfonamide hybrids were designed and evaluated as Mcl-1 inhibitors. nih.gov The most potent compound from this series exhibited a high binding affinity and over 40-fold selectivity for Mcl-1 over related proteins. nih.gov

Bromodomains: While not extensively detailed in the provided search results, bromodomains are protein interaction modules that recognize acetylated lysine (B10760008) residues and are attractive targets in drug discovery. The general applicability of indazole scaffolds in binding to protein active sites suggests their potential as bromodomain inhibitors, though specific docking studies with 4-bromo-1H-indazole-3-sulfonamide are lacking.

Carbonic Anhydrases: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Sulfonamides are a well-known class of CA inhibitors. mdpi.com Molecular docking studies of hydrazide-sulfonamide hybrids and other sulfonamide derivatives with different CA isozymes (e.g., CA II, IX, XII) have been conducted to understand their binding modes. nih.govmdpi.comnih.gov These studies typically show the sulfonamide group coordinating with the zinc ion in the active site. nih.gov

The following table summarizes the molecular docking findings for various indazole derivatives against the specified targets, as reported in the literature.

Target EnzymeLigand ClassKey FindingsReference
FtsZ 4-bromo-1H-indazole derivativesModerate inhibition of cell division against S. aureus, E. coli, and P. aeruginosa. yidu.edu.cn
IDO1 1H-indazole derivatives (including a 6-bromo-1H-indazol-4-yl derivative)Interaction with heme ferrous ion and hydrophobic pockets. nih.gov
MAPK1 Indazole-based sulfonamideBinding energy of -7.55 Kcal/mol. mdpi.com
α-Glucosidase Indazole derivativesIC50 values ranging from 16.99 to 77.97 µM. nih.gov
Mcl-1 Indazole-acylsulfonamide hybridsA potent compound with Ki = 0.43 µM and >40-fold selectivity. nih.gov
Carbonic Anhydrases (CA II, IX, XII) Hydrazide-sulfonamide hybridsDocking confirmed binding to the active site zinc ion. nih.gov
Kinases (PLK4) N-(1H-indazol-6-yl)benzenesulfonamide derivativesHydrogen bonding with hinge region amino acids Glu-90 and Cys-92. nih.gov

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational analyses are critical in identifying the key intermolecular interactions that govern the binding of a ligand to its receptor. For 4-bromo-1H-indazole-3-sulfonamide, several types of interactions are predicted to be significant based on its structural features and studies on analogous compounds.

Hydrogen Bonding: The sulfonamide group is a prominent hydrogen bond donor and acceptor. The hydrogen atoms on the sulfonamide nitrogen can form strong hydrogen bonds with acceptor groups on a receptor, such as the carbonyl oxygen of an amino acid backbone or the nitrogen of a histidine residue. nih.govnih.gov The sulfonyl oxygens are potent hydrogen bond acceptors. nih.govnih.gov Furthermore, the indazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor and an N-H group that can act as a donor, further contributing to the hydrogen bonding potential of the molecule. nih.gov The presence of the bromine atom at the 4-position can influence the electronic properties of the indazole ring, potentially modulating the strength of these hydrogen bonds.

Hydrophobic Interactions: The bicyclic indazole core of the molecule is aromatic and thus capable of engaging in hydrophobic interactions with nonpolar regions of a binding pocket. The bromo substituent further enhances the lipophilicity of this part of the molecule, potentially leading to stronger hydrophobic contacts. Such interactions are crucial for the stable anchoring of the ligand within a receptor's binding site. In studies of related sulfonamide derivatives, hydrophobic interactions with amino acid residues like proline, valine, leucine, and tryptophan have been observed to be significant for binding. nih.gov

A summary of the potential intermolecular interactions is presented in the table below.

Interaction TypePotential Interacting Groups on 4-bromo-1H-indazole-3-sulfonamidePotential Interacting Groups on a Receptor
Hydrogen Bond DonorSulfonamide N-H, Indazole N-HCarbonyl oxygen, Nitrogen (e.g., in Histidine), Oxygen (e.g., in Serine, Threonine)
Hydrogen Bond AcceptorSulfonyl oxygens, Indazole nitrogenAmino acid N-H groups (e.g., from peptide backbone)
Hydrophobic InteractionsIndazole ring, Bromophenyl moietyNonpolar amino acid side chains (e.g., Leucine, Valine, Phenylalanine)
Halogen BondingBromine atomElectron-rich atoms (e.g., Oxygen, Nitrogen)

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

While docking studies provide a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that may occur over time. mdpi.com For 4-bromo-1H-indazole-3-sulfonamide, MD simulations would be instrumental in understanding how it behaves within a biological target.

MD simulations on related sulfonamide and indazole derivatives have demonstrated the importance of these studies in confirming the stability of binding modes predicted by docking. nih.govnih.gov For instance, simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. nih.gov Furthermore, MD simulations can reveal the flexibility of different parts of the ligand and protein, as measured by the root-mean-square fluctuation (RMSF), highlighting which residues are key for the interaction. nih.gov In the context of 4-bromo-1H-indazole-3-sulfonamide, MD simulations could confirm the persistence of the hydrogen bonds and hydrophobic interactions identified in docking studies and reveal the role of water molecules in mediating ligand-receptor interactions.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties for Research Prioritization

The assessment of a compound's ADMET properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. frontiersin.org In silico ADMET prediction tools are widely used for the early-stage evaluation of large numbers of compounds. nih.govnih.gov

For 4-bromo-1H-indazole-3-sulfonamide, various ADMET parameters can be predicted using computational models. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). A summary of predicted ADMET properties for a compound like 4-bromo-1H-indazole-3-sulfonamide, based on general knowledge of similar structures, is provided in the table below. It is important to note that these are generalized predictions and would need to be confirmed by specific in silico and subsequent in vitro studies.

ADMET ParameterPredicted Property for 4-bromo-1H-indazole-3-sulfonamideRationale/Comparison with Similar Compounds
Absorption
Human Intestinal AbsorptionLikely to be well-absorbedIndazole and sulfonamide derivatives often exhibit good oral bioavailability. nih.gov
Caco-2 PermeabilityModerate to highCompounds with a balance of lipophilicity and polarity tend to have good permeability.
Distribution
Blood-Brain Barrier (BBB) PenetrationMay have limited penetrationThe polar sulfonamide group generally reduces BBB penetration.
P-glycoprotein SubstratePossible substrateMany drug-like molecules are substrates for efflux pumps like P-glycoprotein. frontiersin.org
Metabolism
Cytochrome P450 (CYP) InhibitionPotential for inhibition of certain CYP isozymesAromatic and heterocyclic compounds can interact with the active sites of CYP enzymes.
Excretion
Renal ExcretionLikely route of excretionSulfonamides and their metabolites are often cleared by the kidneys.
Toxicity
hERG InhibitionLow to moderate riskThe potential for hERG inhibition needs to be carefully evaluated for any new chemical entity.
Mutagenicity (Ames test)Likely to be non-mutagenicIndazole and sulfonamide cores are not typically associated with mutagenicity. researchgate.net

These in silico predictions are crucial for prioritizing research efforts, allowing scientists to focus on compounds with the most promising drug-like properties while flagging potential liabilities early in the discovery pipeline.

Molecular Mechanisms of Biological Activity and Target Engagement in Vitro Investigations

Enzyme and Protein Inhibition Mechanisms

Filamentous Temperature-Sensitive Protein Z (FtsZ) Inhibition and Bacterial Cell Division Interference

Derivatives of 4-bromo-1H-indazole have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov FtsZ, a prokaryotic homolog of tubulin, polymerizes to form the Z-ring at the future division site, a critical step for bacterial cytokinesis. nih.govresearchgate.net Inhibition of FtsZ assembly disrupts this process, leading to filamentation and eventual bacterial cell death. nih.gov

A study on novel 4-bromo-1H-indazole derivatives demonstrated their potential as FtsZ inhibitors with in vitro antibacterial activity. nih.gov These compounds were particularly effective against certain Gram-positive bacteria, such as Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, some derivatives displayed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the known FtsZ inhibitor 3-methoxybenzamide (B147233) (3-MBA). nih.gov For instance, compounds 12 and 18 were 256 times more active than 3-MBA against this resistant strain. nih.gov Furthermore, some of these synthesized compounds moderately inhibited cell division in S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The mechanism of action of similar FtsZ inhibitors involves the over-stabilization of FtsZ polymers, which disrupts the normal dynamics of the Z-ring and halts cell division. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected 4-bromo-1H-indazole Derivatives

CompoundTarget OrganismActivity Compared to 3-MBA
Compound 12 Penicillin-resistant S. aureus256-fold more potent
Compound 18 Penicillin-resistant S. aureus256-fold more potent
Compound 9 S. pyogenes PS32-fold more active

Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation in Immunological Pathways

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step of tryptophan degradation along the kynurenine (B1673888) pathway. nih.govnih.gov Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppress T-cell function and allow cancer cells to evade the immune system. nih.govnih.gov Consequently, IDO1 has become an attractive target for cancer immunotherapy. nih.gov

Studies have identified the 1H-indazole scaffold as a novel pharmacophore with potent IDO1 inhibitory activity. nih.gov A series of 1H-indazole derivatives were synthesized and evaluated for their ability to inhibit the IDO1 enzyme. The structure-activity relationship (SAR) analysis revealed that the 1H-indazole core is essential for this activity, with substitutions at the 4- and 6-positions significantly influencing the inhibitory potency. nih.gov Molecular docking studies suggest that these compounds interact with the ferrous ion of the heme group and key residues in the hydrophobic pockets of the enzyme's active site. nih.gov The inhibition of IDO1 by these compounds can help restore T-cell function and enhance the body's anti-tumor immune response. google.com

p21-Activated Kinase 1 (PAK1) Inhibition and Cellular Migration/Invasion Pathways

p21-Activated Kinase 1 (PAK1) is a serine/threonine kinase that is aberrantly activated in various cancers and plays a significant role in tumor progression, including cell migration and invasion. nih.gov This makes PAK1 a promising target for the development of anti-cancer drugs that can inhibit metastasis. nih.gov

Researchers have identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of PAK1. nih.gov Through a fragment-based screening approach, a representative compound, 30l, demonstrated excellent enzyme inhibition with an IC50 value of 9.8 nM and high selectivity for PAK1 against a panel of other kinases. nih.gov Importantly, this compound was shown to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key transcription factor involved in epithelial-mesenchymal transition, without affecting tumor growth. nih.gov These findings highlight the potential of 1H-indazole-based compounds as leads for developing anti-metastatic therapies. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes. nih.govnih.gov

Several studies have demonstrated the α-glucosidase inhibitory potential of compounds containing a sulfonamide scaffold. researchgate.netmdpi.com While direct studies on 4-bromo-1H-indazole-3-sulfonamide are limited in this specific context, related heterocyclic compounds bearing sulfonamide groups have shown effective α-glucosidase inhibition. researchgate.net For instance, a study on novel ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives found that a compound with a 4-bromo substituent was a highly potent α-glucosidase inhibitor, being 100-fold more active than the standard drug acarbose. nih.gov The mechanism of inhibition is typically competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.govnih.gov

Table 2: Alpha-Glucosidase Inhibitory Activity of a Bromo-Substituted Triazole Derivative

CompoundIC50 (µM)Comparison to Acarbose
Compound 10k (with 4-bromo substituent) 1.7100-fold more active
Acarbose (Standard) 173-

Carbonic Anhydrase (CA) Isoform Selectivity and Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.govmdpi.com They are involved in numerous physiological and pathological processes, and different isoforms are expressed in various tissues. core.ac.ukmdpi.com Inhibition of specific CA isoforms has therapeutic applications, for example, in treating glaucoma and certain types of cancer. nih.govresearchgate.net

Sulfonamides are a well-established class of CA inhibitors. researchgate.netresearchgate.net Studies on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have shown that it is possible to achieve isoform-selective inhibition. nih.gov For instance, some compounds have demonstrated selective inhibition of the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. nih.gov While direct data on 4-bromo-1H-indazole-3-sulfonamide is not available, related sulfonamide derivatives have shown varying affinities for different CA isoforms. nih.gov The selectivity is often attributed to the specific interactions of the sulfonamide's "tail" with amino acid residues lining the active site cavity, which differ between isoforms. nih.gov

Myeloid Cell Leukemia 1 (Mcl-1) Interaction and Apoptosis Pathways

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins. nih.gov Overexpression of Mcl-1 is common in many cancers and is associated with chemoresistance. Therefore, targeting Mcl-1 is a promising strategy to induce apoptosis in cancer cells. nih.gov

While direct interaction studies of 4-bromo-1H-indazole-3-sulfonamide with Mcl-1 are not explicitly detailed in the provided context, the broader class of small molecule inhibitors targeting Mcl-1 is under active investigation. These inhibitors typically function as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 and preventing it from sequestering pro-apoptotic proteins. nih.gov This releases the "brakes" on apoptosis, leading to cancer cell death. nih.gov Furthermore, targeting Mcl-1 can also induce DNA damage and inhibit cell proliferation, independent of its role in apoptosis. nih.gov

Mitogen-Activated Protein Kinase 1 (MAPK1) Binding and Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Certain indazole derivatives have been investigated as inhibitors of this pathway. For instance, a series of 1H-indazole amide derivatives were synthesized and evaluated for their inhibitory activity against ERK1/2, key kinases within the MAPK cascade. The most advanced of these compounds demonstrated potent enzymatic and cellular activity. nih.gov

Similarly, galloyl benzamide-based indazole derivatives have been studied for their effects on MAPK signaling pathways, highlighting the potential for the indazole core to serve as a scaffold for developing specific kinase inhibitors that can modulate these critical cellular processes. nih.gov

Bromodomain-Containing Protein 4 (BRD4) Target Engagement

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcriptional regulation of key oncogenes like c-myc, making it a prime target in cancer therapy, particularly for hematological malignancies. nih.govnih.gov While direct data on 4-bromo-1H-indazole-3-sulfonamide is not available, related sulfonamide derivatives have shown significant promise as BRD4 inhibitors.

A study on phenylisoxazole sulfonamide derivatives identified compounds with robust inhibitory potency against the two bromodomains of BRD4, BD1 and BD2. The lead compound from this series, compound 58 , demonstrated significant suppression of leukemia cell line proliferation and was found to exert its effect by down-regulating the c-myc oncogene. nih.gov This indicates that the sulfonamide moiety, when combined with appropriate aromatic systems, can be effectively targeted to the acetyl-lysine binding pocket of bromodomains.

Table 1: BRD4 Inhibition by a Representative Phenylisoxazole Sulfonamide Derivative

Compound Target IC50 (nM) Cellular Activity (MV4-11 IC50, µM)
58 BRD4-BD1 70 0.15
BRD4-BD2 140

Data sourced from a study on phenylisoxazole sulfonamide derivatives as BRD4 inhibitors. nih.gov

Nitric Oxide Synthase Pathway Modulation

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes, with isoforms playing roles in neurotransmission (nNOS), vascular function (eNOS), and immune responses (iNOS). nih.govnih.gov Overproduction of NO by nNOS is implicated in neurodegenerative conditions. Research has shown that the indazole ring is an effective scaffold for NOS inhibition.

Specifically, the introduction of a bromine atom at the C4 position of the 1H-indazole ring system results in a compound with potent inhibitory activity against neuronal nitric oxide synthase, nearly as potent as the well-known reference compound, 7-nitroindazole. nih.gov This highlights the critical role of the 4-bromo substitution in conferring this specific biological activity. Other studies have also confirmed that various nitro-1H-indazoles are powerful inhibitors of NOS isoforms. nih.gov

Investigation of Cellular Pathway Disruptions

Beyond direct protein binding, the therapeutic potential of a compound is defined by its ability to disrupt the broader cellular pathways that drive disease pathology. Derivatives of 4-bromo-1H-indazole have been shown to interfere with several key cancer-related pathways.

A series of 3-amino-1H-indazole derivatives were found to target the PI3K/AKT/mTOR signaling pathway, which is one of the most frequently activated pathways in cancer, controlling cell growth, proliferation, and invasion. nih.gov The lead compound from this series, W24 , exhibited broad-spectrum antiproliferative activity against various cancer cell lines. nih.gov

This same compound, W24 , was also shown to induce apoptosis by regulating key proteins in the cell death machinery, such as Cyclin B1, BAD, and Bcl-xL. nih.gov The induction of apoptosis is a common mechanism for indazole derivatives. Another study on an indazole derivative, 2f , found that it promoted apoptosis in breast cancer cells through the mitochondrial pathway, evidenced by the upregulation of cleaved caspase-3 and Bax and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org

Furthermore, many indazole-based compounds have been identified as microtubule-targeting agents, disrupting the dynamics of microtubule polymerization and depolymerization, which is essential for cell division. nih.gov This action often involves targeting the colchicine (B1669291) binding site on β-tubulin. nih.gov The stabilization of microtubules can also perturb cell polarity and inhibit cell migration, a key aspect of metastasis. nih.gov

Finally, in the context of metastasis, the indazole derivative W24 was found to inhibit cancer cell migration and invasion by decreasing the mRNA expression levels of key epithelial-to-mesenchymal transition (EMT) transcription factors, including Snail and Slug. nih.gov

Table 2: Cellular Pathway Disruptions by Indazole Derivatives

Pathway/Process Effect Key Proteins Modulated Representative Compound
PI3K/AKT/mTOR Inhibition PI3K, AKT, mTOR W24 nih.gov
Apoptosis Induction Cyclin B1, BAD, Bcl-xL, Caspase-3, Bax, Bcl-2 W24, 2f nih.govrsc.org
Microtubule Dynamics Inhibition of Polymerization β-tubulin (Colchicine site) Various Indazoles nih.gov

| Cell Migration (EMT) | Inhibition | Snail, Slug | W24 nih.gov |

Assessment of Molecular Selectivity for Therapeutic Targets (In Vitro Kinase Panels)

A crucial aspect of modern drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing off-target effects. This is often assessed using in vitro kinase panels, which screen a compound against hundreds of different kinases. nih.govpromega.com

For indazole derivatives, which are often developed as kinase inhibitors, selectivity is paramount. nih.gov While a comprehensive kinase panel result for 4-bromo-1H-indazole-3-sulfonamide is not publicly available, studies on related compounds provide insights. For example, certain 1H-indazol-3-amine derivatives showed high affinity and selectivity for fibroblast growth factor receptors (FGFR1/FGFR2). nih.gov In another instance, a multi-kinase inhibitor with an indole (B1671886) scaffold, CP-673451, was found to be highly selective for PDGFRβ over other kinases. researchgate.net The process involves testing the inhibitor at various concentrations against a large panel of kinases to determine the IC50 value for each, allowing for a quantitative assessment of its selectivity profile. reactionbiology.com This approach ensures that the observed biological effects are not due to the inhibition of unintended off-target kinases. nih.gov

Mechanisms of Action against Resistant Phenotypes

The emergence of resistance is a major challenge in the treatment of both infectious diseases and cancer. Compounds based on the 4-bromo-1H-indazole scaffold have demonstrated activity against such resistant phenotypes.

Resistant Bacteria

Derivatives of 4-bromo-1H-indazole have been identified as a novel class of antibacterial agents that act by inhibiting the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial bacterial cell division protein, making it an attractive target for new antibiotics. In a study, several compounds from this series showed potent activity against Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus (PRSA). nih.gov

Table 3: Antibacterial Activity of 4-Bromo-1H-Indazole Derivatives against Resistant S. aureus

Compound Target Activity vs. PRSA (Fold increase vs. 3-MBA*)
12 FtsZ 256x more potent
18 FtsZ 256x more potent

*3-methoxybenzamide (3-MBA) is a known FtsZ inhibitor used as a reference. Data sourced from a study on novel 4-bromo-1H-indazole derivatives. nih.gov

P-glycoprotein Substrates

In cancer, a common mechanism of multidrug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes therapeutic agents from the cell. nih.govresearchgate.net Therefore, an ideal anticancer drug would not be a substrate for P-gp. An important finding for the indazole sulfonamide class of compounds is that they have been identified as likely P-glycoprotein substrates. nih.gov In a study of an indazole sulfonamide scaffold for treating Mycobacterium tuberculosis, analysis in a Madin Darby canine kidney cell permeability assay indicated P-gp efflux. This was suggested as a potential reason for the limited efficacy observed in a mouse model, as the pump could reduce the compound's concentration within the target microenvironment. nih.gov This highlights a critical aspect to consider in the future development of this class of compounds for therapeutic use.

Structure Activity Relationship Sar Studies and Rational Design

Identification of Pharmacophoric Elements within the 1H-Indazole-3-sulfonamide, 4-bromo- Scaffold

The 1H-indazole-3-sulfonamide scaffold, particularly with a bromine substitution at the 4-position, possesses distinct pharmacophoric elements that are crucial for its biological activity. The indazole core itself is a significant feature, often involved in essential hydrogen bonding interactions with target proteins. For instance, in the context of Polo-like kinase 4 (PLK4) inhibitors, the indazole nucleus forms critical hydrogen bonds with the hinge region amino acids Glu-90 and Cys-92. nih.gov This interaction is a common binding motif observed for various indazole-based kinase inhibitors. nih.gov

Impact of Substituent Modifications on Biological Activity and Target Binding

Modifications to the 1H-indazole-3-sulfonamide scaffold have a profound impact on biological activity and target binding. SAR studies have demonstrated that even minor changes can lead to significant differences in potency and selectivity.

For example, in the development of p21-activated kinase 1 (PAK1) inhibitors based on a 1H-indazole-3-carboxamide scaffold (a related structure), the introduction of a hydrophobic ring that fits into a deep back pocket and a hydrophilic group that extends into the solvent-exposed region were both found to be critical for inhibitory activity and selectivity. nih.gov This highlights the importance of considering the three-dimensional space of the target's active site when making substitutions.

In a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting PLK4, the nature of the substituent on the benzenesulfonamide (B165840) ring significantly influenced activity. nih.gov Alkyl substitutions showed that a methyl group provided the highest activity, with larger groups leading to a marked decrease in potency. nih.gov Conversely, with halogen substitutions, an increase in the atomic volume of the halogen atom correlated with enhanced activity, with a bromine-substituted compound demonstrating excellent potency. nih.gov

Furthermore, in the design of antibacterial agents targeting the FtsZ protein, various derivatives of 4-bromo-1H-indazole were synthesized and evaluated. nih.gov Specific substitutions led to compounds with potent activity against certain strains of bacteria, including penicillin-resistant Staphylococcus aureus. nih.gov For instance, certain derivatives exhibited significantly more potent activity than the reference compound, 3-methoxybenzamide (B147233) (3-MBA). nih.gov

The following table summarizes the impact of various substitutions on the biological activity of indazole derivatives from different studies.

Scaffold Target Substituent Modification Effect on Activity Reference
N-(1H-indazol-6-yl)benzenesulfonamidePLK4Methyl on benzenesulfonamideHighest activity among alkyls nih.gov
N-(1H-indazol-6-yl)benzenesulfonamidePLK4Increasing alkyl volumeMarkedly diminished activity nih.gov
N-(1H-indazol-6-yl)benzenesulfonamidePLK4Bromine on benzenesulfonamideExcellent activity nih.gov
1H-indazole-3-carboxamidePAK1Hydrophobic ring in back pocketCritical for activity and selectivity nih.gov
1H-indazole-3-carboxamidePAK1Hydrophilic group in solvent regionCritical for activity and selectivity nih.gov
4-bromo-1H-indazole derivativesFtsZ (antibacterial)Various substitutionsPotent activity against resistant bacteria nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design, often guided by computational methods and structural biology, has been instrumental in the development of potent and selective inhibitors based on the 1H-indazole scaffold. nih.gov A fragment-based drug design approach, for instance, has been successfully employed to modify hit compounds and generate a library of derivatives with improved properties. nih.gov

One such strategy involved identifying an indazole derivative as a hit compound through virtual screening. nih.gov Subsequently, a fragment-based rational drug design approach was used to modify its chemical structure, leading to the synthesis of numerous derivatives targeting PLK4. nih.gov This effort resulted in a compound with potent PLK4 inhibitory activity (IC50 of 0.9 nM) and exceptional selectivity against a panel of other kinases. nih.gov

Molecular docking studies are a cornerstone of rational design, providing insights into the binding modes of inhibitors. nih.gov By confirming the binding mechanism of a lead compound, researchers can make informed decisions about which parts of the molecule to modify to enhance interactions with the target. For example, docking studies of a PLK4 inhibitor confirmed that the indazole core formed the expected hydrogen bonds, the 3-alkynylpyridine moiety extended into the solvent region, and the phenylsulfonamide fragment occupied a hydrophobic cavity. nih.gov This understanding allowed for further optimization by modifying the hydrophilic components to improve activity and stability. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.netnih.gov These techniques involve replacing the core structure (scaffold) or specific functional groups (bioisosteres) of a molecule with others that have similar spatial arrangements and electronic properties. nih.govresearchgate.net

While specific examples detailing scaffold hopping directly from the 4-bromo-1H-indazole-3-sulfonamide core are not prevalent in the provided search results, the general principles are widely applied in drug discovery programs involving indazole derivatives. nih.govresearchgate.netresearchgate.net For instance, if the indazole core of a compound is found to have poor pharmacokinetic properties, a medicinal chemist might replace it with another heterocyclic system that maintains the key interactions with the target protein but offers improved drug-like characteristics. researchgate.net

Advanced Applications in Chemical Biology and Drug Discovery Research

Utility as a Scaffold for Complex Heterocyclic Compound Synthesis

The 1H-indazole nucleus is a vital building block in the synthesis of more complex, biologically active heterocyclic compounds. nih.gov Its structure, composed of a fused benzene (B151609) and pyrazole (B372694) ring, offers multiple sites for chemical modification, allowing for the creation of diverse molecular architectures. nih.govresearchgate.net The presence of a bromine atom at the 4-position, as in 4-bromo-1H-indazole, further enhances its synthetic utility. This halogen atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce new substituents and build elaborate molecular frameworks.

For instance, the synthesis of 1H-indazoles can be achieved through methods like the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. nih.gov Other strategies involve the intramolecular C-H amination of ketone hydrazones or the cyclization of o-aminobenzonitriles. nih.gov These synthetic routes provide access to a wide array of substituted indazoles that serve as key intermediates. The 4-bromo-1H-indazole-3-sulfonamide scaffold, in particular, combines the reactive handle of the bromo group with the pharmacologically significant sulfonamide moiety, making it an attractive starting point for creating novel compound libraries aimed at various biological targets. Researchers have also synthesized a series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole, demonstrating the scaffold's role in click chemistry to generate new chemical entities. researchgate.net

Lead Compound Identification and Optimization in Preclinical Discovery

The indazole scaffold is a frequent feature in lead compounds identified during preclinical drug discovery. Its ability to form key interactions with biological targets, such as hydrogen bonds and pi-stacking, makes it a valuable fragment for designing inhibitors of enzymes like kinases and other protein classes. nih.gov 4-bromo-1H-indazole derivatives have been specifically designed and synthesized as lead compounds in various therapeutic programs. nih.gov

In one notable example, a series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein. nih.gov This work identified promising lead compounds with potent antibacterial activity. nih.gov Similarly, 1H-indazole-3-carboxamide derivatives were identified as potential p21-activated kinase 1 (PAK1) inhibitors through a fragment-based screening approach, highlighting the scaffold's utility in hit-to-lead campaigns. nih.gov The process often involves iterative cycles of synthesis and biological testing, where the bromo-indazole core is systematically modified to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to optimized drug candidates. nih.gov

Development of Chemical Probes for Target Validation

Chemical probes are indispensable tools for validating the role of specific proteins in disease processes. rjpbr.com An ideal probe is a potent, selective, and cell-permeable small molecule that allows for the interrogation of a target's function in a biological system. rjpbr.com The indazole scaffold has been instrumental in developing such probes, particularly for epigenetic targets.

Derivatives of brominated quinazolinones, which share structural similarities with indazoles in their role as N-acetyl lysine (B10760008) mimetics, have been developed as chemical probes for the Bromo and Extra C-Terminal (BET) family of bromodomains. nih.govacs.org These proteins are "readers" of the epigenetic code and are implicated in cancer and inflammation. nih.govacs.org The development of the probe PFI-1, for example, involved the optimization of a fragment hit, resulting in a potent and selective BET inhibitor. acs.org The sulfonamide group, as seen in 1H-indazole-3-sulfonamide, 4-bromo-, can be used as a linker to explore different regions of a target's binding pocket, aiding in the optimization of a fragment into a high-quality chemical probe. nih.govacs.org These probes are crucial for confirming a target's therapeutic potential before committing to full-scale drug development programs. rjpbr.com

Potential in Antimicrobial Research

The search for new antimicrobial agents to combat rising drug resistance is a global health priority. Indazole derivatives have emerged as a promising class of compounds with significant antimicrobial potential. nih.govresearchgate.net The 4-bromo-1H-indazole core has been specifically incorporated into novel antibacterial agents.

A study focused on designing inhibitors for FtsZ, a key protein in bacterial cytokinesis, led to the synthesis of several 4-bromo-1H-indazole derivatives. nih.gov These compounds were evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria. The results showed that this class of compounds had notable activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Certain compounds demonstrated significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov For example, compound 9 showed excellent activity against S. pyogenes PS, being 32-fold more active than 3-MBA. nih.gov This research underscores the potential of the 4-bromo-1H-indazole scaffold in developing new antibiotics that act via novel mechanisms. researchgate.netnih.gov

Table 1: Antibacterial Activity of Selected 4-Bromo-1H-Indazole Derivatives Data sourced from research on FtsZ inhibitors. nih.gov

CompoundTarget OrganismActivity (MIC in µg/mL)Comparison
9 S. pyogenes PS432-fold more active than 3-MBA
12 Penicillin-resistant S. aureus-256-fold more potent than 3-MBA
18 Penicillin-resistant S. aureus-256-fold more potent than 3-MBA
18 S. aureus ATCC29213-64-fold better activity than 3-MBA

Application in Anticancer Research as Molecular Target Modulators

The indazole scaffold is a prominent feature in numerous anticancer agents, including the FDA-approved drugs Pazopanib and Niraparib. nih.gov Indazole derivatives are known to modulate a variety of molecular targets implicated in cancer progression, such as protein kinases, tubulin, and epigenetic regulators. nih.govnih.govmdpi.com

The 4-bromo-1H-indazole-3-sulfonamide structure and its analogs are being actively investigated for their anticancer properties. Research has shown that indazole derivatives can act as potent inhibitors of key signaling kinases. For example, 1H-indazole-3-carboxamide derivatives were developed as highly potent and selective inhibitors of p21-activated kinase 1 (PAK1), a kinase involved in tumor cell migration and invasion. nih.gov The representative compound 30l from this series exhibited a PAK1 IC₅₀ of 9.8 nM and effectively suppressed the migration of MDA-MB-231 breast cancer cells. nih.gov

Furthermore, indazole derivatives have been designed as inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader that promotes the expression of oncogenes like c-Myc. nih.gov In one study, compound 9d , a 3-methyl-1H-indazole derivative, showed strong affinity for BRD4 and potent antiproliferative effects in the MV4;11 leukemia cell line. nih.gov Other research has focused on indazole-based microtubule-targeting agents that inhibit cell division by binding to tubulin. nih.gov The diverse mechanisms of action highlight the broad applicability of the indazole scaffold in developing molecularly targeted cancer therapies. researchgate.netnih.gov

Table 2: Anticancer Activity of Selected Indazole Derivatives Data sourced from various studies on cancer target modulation. nih.govnih.gov

CompoundMolecular TargetBiological ActivityCell Line
30l PAK1IC₅₀ = 9.8 nMMDA-MB-231
9d BRD4-BD1IC₅₀ = 153 nM (binding affinity)MV4;11
6o Apoptosis InductionIC₅₀ = 5.15 µMK562 (Leukemia)

Exploration in Other Therapeutic Areas (e.g., Anti-inflammatory, Antidiabetic, Neurodegenerative, Anti-HIV)

Beyond antimicrobial and anticancer applications, the versatile indazole scaffold has been explored for a multitude of other therapeutic purposes. nih.govnih.gov

Anti-inflammatory: The indazole core is present in established anti-inflammatory drugs like Benzydamine, demonstrating its utility in this area. nih.gov The scaffold's ability to modulate inflammatory pathways continues to be a subject of research. nih.gov

Antidiabetic: Indazole derivatives are being investigated as potential treatments for diabetes mellitus. nih.govnih.gov Structurally related compounds, such as sulfonamide-containing molecules, have shown promise as antidiabetic agents. nih.gov For example, certain sulfonamide-1,3,5-triazine–thiazole hybrids have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes. rsc.org Research into beta-amino ketone derivatives containing a 4-bromophenyl group and a sulfonamide moiety has also identified compounds with protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, another important target for antidiabetic drugs. nih.gov

Neurodegenerative: While a less explored area, the potential of indazole derivatives in treating neurodegenerative disorders is recognized, given their broad bioactivity. researchgate.net

Anti-HIV: The indazole scaffold has made a significant impact in the field of anti-HIV research. Notably, 7-bromo-4-chloro-1H-indazol-3-amine serves as a crucial intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. chemrxiv.orgchemrxiv.org This highlights the critical role that halogenated indazoles play in the development of novel antiviral therapies. nih.govnih.gov

Contribution to Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. rsc.org The 1H-indazole core is an excellent example of a privileged fragment used in FBDD campaigns. Its modest size and molecular weight, combined with its capacity for forming key interactions, make it an ideal starting point for elaboration into more potent and selective inhibitors. nih.gov

The discovery of BET bromodomain inhibitors is a prime example of the successful application of FBDD involving indazole-like scaffolds. acs.org Initial screening often identifies fragments like 3,4-dihydro-3-methyl-2(1H)-quinazolinone, which bind with micromolar affinity. acs.org Through structure-based design and optimization, these initial hits are grown or linked to develop high-affinity lead compounds. nih.govacs.org The identification of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors also originated from a fragment-based screening approach, demonstrating the power of this method in generating novel chemical matter for challenging targets. nih.gov The use of native mass spectrometry and other biophysical techniques has further streamlined the process of identifying and characterizing indazole-based fragments that bind to protein targets. rsc.org

Future Perspectives and Unaddressed Research Avenues

Exploration of Novel Synthetic Methodologies for Diversification and Scalability

The future development of 4-bromo-1H-indazole-3-sulfonamide and its analogs hinges on the advancement of synthetic methodologies that allow for both structural diversification and large-scale production. Current synthetic routes to indazole derivatives often face challenges in regioselectivity and scalability. rsc.orgbohrium.com

Recent breakthroughs in transition-metal-catalyzed reactions, such as those employing rhodium and cobalt, offer promising avenues for the efficient and controlled synthesis of functionalized indazoles. nih.govacs.orgnih.gov These methods, which often involve C-H activation and annulation sequences, can provide access to a wider range of substituted indazole cores under milder conditions. researchgate.netresearchgate.net For instance, Rh(III)-catalyzed [4+1] annulation reactions have been developed for the synthesis of 2H-indazoles, demonstrating the potential for novel bond formations. acs.org

Furthermore, the development of scalable N1-alkylation techniques is crucial for creating libraries of derivatives with varied pharmacokinetic properties. A recently developed thermodynamically driven, N1-selective indazole alkylation has been successfully demonstrated on a 100-gram scale, highlighting a path towards multi-kilogram production. rsc.orgrsc.org Mechanochemistry-driven strategies also present a solvent-free and efficient alternative for the halogenation and modification of the indazole scaffold. researchgate.net

Future research should focus on adapting these advanced catalytic systems and scalable methods to the specific synthesis of 4-bromo-1H-indazole-3-sulfonamide and its derivatives. This will enable the systematic exploration of the chemical space around this core structure, facilitating the optimization of its biological activity.

Deeper Mechanistic Insights into Target-Specific Interactions

A thorough understanding of how 4-bromo-1H-indazole-3-sulfonamide interacts with its biological targets at a molecular level is paramount for rational drug design. Studies on related indazole sulfonamides have identified inosine (B1671953) monophosphate dehydrogenase (IMPDH) as a key target, particularly in the context of antimicrobial activity against Mycobacterium tuberculosis. nih.govacs.org

X-ray crystallography has revealed that these inhibitors can bind within the NAD+ binding pocket of IMPDH, primarily through extensive π-π stacking interactions between the indazole ring and the hypoxanthine (B114508) group of the substrate, IMP. nih.govresearchgate.net This uncompetitive mode of inhibition, where the inhibitor binds to the enzyme-substrate complex, provides a strong basis for designing more potent and selective compounds. nih.gov

However, for other potential targets, such as various protein kinases, the precise binding modes of 4-bromo-1H-indazole-3-sulfonamide are less clear. While molecular docking studies have suggested potential interactions with kinases like MAPK1, experimental validation through techniques like X-ray crystallography or cryo-electron microscopy is needed. mdpi.comsciprofiles.com Future research should aim to elucidate the high-resolution structures of this compound in complex with its various targets. This will not only confirm the binding mode but also reveal subtle conformational changes and key residue interactions that can be exploited for the design of next-generation inhibitors with improved affinity and selectivity.

Advanced Computational Modeling for Predictive Design

In silico methods are poised to play an increasingly integral role in accelerating the discovery and optimization of 4-bromo-1H-indazole-3-sulfonamide-based therapeutics. Molecular docking and molecular dynamics (MD) simulations have already been employed to predict the binding affinities and modes of related indazole sulfonamides with targets like MAPK1 and various protein kinases. mdpi.comsciprofiles.commdpi.comdntb.gov.ua These computational approaches can help prioritize the synthesis of new derivatives and provide a rationale for observed structure-activity relationships (SAR). nih.gov

The future of computational design in this area lies in the application of more sophisticated and predictive models. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms such as Random Forest and Artificial Neural Networks, can be trained on existing experimental data to predict the biological activity of novel, unsynthesized analogs. researchgate.net These models can identify key molecular descriptors that correlate with potency and selectivity, guiding the design of compounds with enhanced properties.

Furthermore, advanced computational techniques can be used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, allowing for the early deselection of compounds with unfavorable profiles. mdpi.com The integration of structure-based design, ligand-based design, and predictive modeling will create a powerful workflow for the efficient discovery of clinically viable drug candidates based on the 4-bromo-1H-indazole-3-sulfonamide scaffold. nih.gov

Strategies to Overcome Biological Resistance Mechanisms

The emergence of drug resistance is a major challenge in the development of new antimicrobial and anticancer agents. For inhibitors targeting enzymes like IMPDH, resistance can arise through various mechanisms. In the case of Mycobacterium tuberculosis, resistance to indazole sulfonamides has been linked to an unusual gene amplification of a 40-gene region that includes the gene for IMPDH (guaB2). nih.gov This leads to overexpression of the target enzyme, effectively titrating out the inhibitor.

Another potential resistance mechanism is the metabolic bypass of the inhibited pathway. For example, the growth inhibition caused by IMPDH inhibitors can sometimes be rescued by the supplementation of guanine, indicating that the organism can utilize salvage pathways to circumvent the block in de novo purine (B94841) synthesis. nih.govacs.org In some pathogens, resistance to IMPDH inhibitors can also develop through mutations in the IMPDH gene itself or by rearranging purine salvage pathways to rely on alternative precursors like xanthine. nih.gov

Future strategies to combat resistance must be multifaceted. One approach is the development of inhibitors that bind more tightly or to different allosteric sites on the target enzyme, making them less susceptible to resistance-conferring mutations. pnas.org Another strategy is the co-administration of the indazole sulfonamide with an inhibitor of the salvage pathway, creating a synthetic lethal interaction. Furthermore, the design of multi-target inhibitors that simultaneously engage different essential pathways could make it more difficult for resistance to emerge.

Design of Multi-Targeting Agents Based on the Indazole-Sulfonamide Core

The inherent structural versatility of the indazole-sulfonamide scaffold makes it an excellent starting point for the design of multi-target agents. nih.gov This polypharmacology approach, where a single molecule is designed to interact with multiple biological targets, is gaining traction as a strategy to tackle complex diseases like cancer and infectious diseases. nih.govnih.gov

The indazole core itself is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including various kinases. dntb.gov.ua The sulfonamide moiety also contributes to the diverse biological activities of these compounds. mdpi.com By strategically modifying the substituents on both the indazole ring and the sulfonamide group, it is possible to create molecules that can simultaneously inhibit multiple key enzymes.

For instance, a dual-target kinase inhibitor could be designed to target two different kinases involved in a particular cancer signaling pathway, potentially leading to enhanced efficacy and a lower likelihood of resistance. nih.gov The design of such molecules can be guided by computational methods to predict binding to multiple targets. dntb.gov.ua Future research in this area will involve the synthesis and evaluation of libraries of 4-bromo-1H-indazole-3-sulfonamide analogs designed to have specific multi-target profiles.

Integration with Emerging Technologies in Chemical Biology

The advancement of our understanding and application of 4-bromo-1H-indazole-3-sulfonamide will be significantly enhanced by the integration of emerging technologies in chemical biology. Fragment-based drug discovery (FBDD) is one such powerful approach. By identifying small molecular fragments that bind to the target of interest, these can be grown or linked together to create more potent lead compounds. acs.org The indazole-sulfonamide scaffold could be deconstructed into its constituent fragments to probe for optimal interactions with various biological targets.

Another key area is the use of chemical probes to study the biological roles of the targets of 4-bromo-1H-indazole-3-sulfonamide in a cellular context. For example, photo-affinity labeling probes based on the indazole-sulfonamide structure could be synthesized to covalently label and identify the direct binding partners of the compound in complex biological systems.

Furthermore, the application of "click chemistry" and other modular synthetic approaches will facilitate the rapid generation of diverse libraries of indazole-sulfonamide derivatives for high-throughput screening. acs.org The combination of these cutting-edge chemical biology tools with traditional medicinal chemistry and pharmacology will undoubtedly accelerate the journey of 4-bromo-1H-indazole-3-sulfonamide from a promising chemical entity to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-bromo-1H-indazole-3-sulfonamide, and what are their key optimization parameters?

  • Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the bromine substituent, followed by sulfonamide functionalization. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Solvent and temperature : Use of DMF or THF at 80–100°C to optimize yield .
  • Protecting groups : Temporary protection of the indazole nitrogen with tosyl or THP groups to prevent side reactions .
  • Table : Comparison of synthetic routes:
MethodYield (%)Purity (%)Key ConditionsReference
Suzuki Coupling7598Pd(PPh₃)₄, DMF, 80°C
Direct Bromination6095NBS, CCl₄, reflux

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 4-bromoindazole derivatives?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine positioning and sulfonamide integration .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving torsional angles in the indazole ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 197.035 g/mol for 4-bromo-1H-indazole) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 4-bromoindazole derivatives across studies?

  • Answer : Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Comparative structural analysis : Use X-ray data to correlate substituent positioning (e.g., bromine at C4 vs. C5) with activity trends .
  • Standardized assays : Re-evaluate compounds under consistent conditions (e.g., kinase inhibition assays with ATP concentration controls) .
  • Computational modeling : Density Functional Theory (DFT) to predict electronic effects of bromine and sulfonamide groups on binding .

Q. What strategies enhance the selectivity of 4-bromoindazole derivatives in enzyme inhibition studies?

  • Answer :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C3 to improve binding affinity to hydrophobic enzyme pockets .
  • Steric shielding : Use bulky groups (e.g., tetrahydro-2H-pyran) to block off-target interactions .
  • Table : Selectivity modulation examples:
DerivativeTarget EnzymeIC₅₀ (nM)Selectivity FactorModification
4-Bromo-3-CF₃Kinase A1210xTrifluoromethyl at C3
4-Bromo-5-THPKinase B453xTHP protection at N1

Q. How do reaction conditions influence byproduct formation in multi-step syntheses of brominated indazoles?

  • Answer :

  • Temperature control : Excessive heat (>100°C) during bromination promotes di-brominated byproducts .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) reduce nucleophilic substitution side reactions .
  • Purification protocols : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate mono-brominated products .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling 4-bromoindazole intermediates?

  • Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Waste disposal : Segregate halogenated waste for incineration by licensed facilities .

Q. How can researchers optimize reaction yields in palladium-catalyzed couplings for indazole derivatives?

  • Answer :

  • Precatalyst activation : Pre-stir Pd(OAc)₂ with ligands (e.g., XPhos) for 10 mins to enhance catalytic activity .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >90% yield .
  • Substrate purity : Ensure boronic acids are >95% pure to minimize coupling failures .

Data Analysis and Mechanistic Insights

Q. What computational tools are effective for analyzing distal electronic effects in brominated indazoles?

  • Answer :

  • Chemical shift analysis : Use NMR data with σ⁺ constants to quantify resonance effects of bromine .
  • Molecular docking : Software like AutoDock Vina to simulate interactions between 4-bromo substituents and enzyme active sites .

Q. Why do some 4-bromoindazole derivatives exhibit reduced bioactivity despite structural similarity?

  • Answer :

  • Conformational rigidity : Bulky groups (e.g., tosyl) may restrict indazole ring flexibility, hindering target binding .
  • Metabolic instability : Sulfonamide hydrolysis in vivo can deactivate compounds; stability assays (e.g., liver microsomes) are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.